

Genz-644282 molecular structure and properties

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Compound of Interest

Compound Name: Genz-644282

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An In-depth Technical Guide to Genz-644282

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular structure, properties, and mechanism of action of **Genz-644282**, a novel non-camptothecin topoisomerase I (Top1) inhibitor with potential antineoplastic activity.

Core Molecular Attributes

Genz-644282, with the chemical formula C22H21N3O5, is identified as 8,9-dimethoxy-5-(2-N-methylaminoethyl)-2,3-methylenedioxy-5H-dibenzo[c,h][1][2]naphthyridin-6-one.[3][4][5] It emerged from an extensive structure-activity relationship study of the dibenzo[c,h][1] [2]naphthyridin-6-one family, designed to identify compounds with potent Top1-targeting capabilities and suitable pharmaceutical properties.[3] Unlike camptothecin derivatives, **Genz-644282** does not possess the unstable α -hydroxylactone E-ring, which may offer advantages in terms of stability under physiological conditions.[2][6]

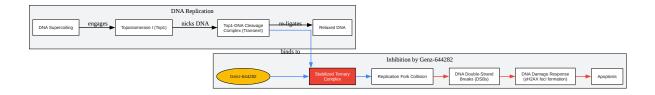
Property	Value
Molecular Formula	C22H21N3O5
CAS Number	529488-28-6
Chemical Name	8,9-dimethoxy-5-(2-N-methylaminoethyl)-2,3-methylenedioxy-5H-dibenzo[c,h][1] [2]naphthyridin-6-one



Mechanism of Action: Topoisomerase I Inhibition

Genz-644282 functions as a potent inhibitor of Topoisomerase I, a critical enzyme responsible for relaxing DNA supercoils during replication and transcription.[6][7][8] The mechanism involves the stabilization of the Top1-DNA cleavage complex.[2][8]

- Binding: **Genz-644282** binds to the complex formed by Top1 and DNA.[7] The arginine residue 364 in Top1 has been identified as playing a crucial role in this binding.[6]
- Trapping the Cleavage Complex: By binding to this complex, the inhibitor traps the enzyme in a state where it has cleaved one of the DNA strands but is unable to re-ligate it.[8] This trapped Top1-DNA covalent complex acts as a roadblock.
- Induction of DNA Damage: When the DNA replication fork collides with this stabilized complex, it leads to the formation of DNA double-strand breaks (DSBs).[6][9]
- Cell Cycle Arrest and Apoptosis: The accumulation of DSBs triggers a DNA damage response, including the phosphorylation of H2AX to form yH2AX foci, a marker of DNA double-strand breaks.[1][2][10] This ultimately leads to cell cycle arrest and programmed cell death (apoptosis).[9]



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Caption: Mechanism of action of Genz-644282.



Pharmacological Properties and Efficacy

Genz-644282 has demonstrated potent cytotoxic activity across a broad range of human tumor cell lines and significant antitumor efficacy in preclinical xenograft models.

In Vitro Cytotoxicity

Genz-644282 shows potent activity against 29 human tumor cell lines with IC50 values ranging from 1.8 nM to 1.8 μ M.[1]



Cell Line	Cancer Type	IC50 (nM)
HCT-116	Colon Carcinoma	Data not specified in provided context
HT-29	Colon Carcinoma	Data not specified in provided context
HCT-15	Colon Carcinoma	Data not specified in provided context
DLD-1	Colon Carcinoma	Data not specified in provided context
LOX-IMVI	Melanoma	Data not specified in provided context
786-O	Renal Cell Carcinoma	Data not specified in provided context
NCI-H460	Non-Small Cell Lung Carcinoma	Data not specified in provided context
NCI-H1299	Non-Small Cell Lung Carcinoma	Data not specified in provided context
(Note: Specific IC50 values for each cell line were mentioned as being in a supplemental table in the source material, which is not available here. The range is from 1.8 nM to 1.8 µM.)[1]		

In Vivo Antitumor Activity

Genz-644282, administered intravenously, has shown significant tumor growth delay (TGD) and objective regressions in various human tumor xenograft models in mice.[1]



Xenograft Model	Cancer Type	Genz-644282 Dose (mg/kg, i.v.)	Outcome (Tumor Growth Delay)	Comparator Drug and Outcome
HCT-116	Colon	2.7	34 days	Irinotecan (60 mg/kg): TGD of 16 days[3]
HT-29	Colon	2.7	27 days	Not specified
HCT-15	Colon	2.0	33 days	Not specified
DLD-1	Colon	1.0	14 days	Not specified
LOX-IMVI	Melanoma	2.0	28 days	Dacarbazine (90 mg/kg): Less effective[3]
786-O	Renal	1.7	23 days	Irinotecan (60 mg/kg): TGD of 16 days[3]
NCI-H460	NSCLC	2.7	Not specified	Docetaxel: Less or equally effective[3]
NCI-H1299	NSCLC	1.7	33 days	Not specified

At its maximum tolerated dose (4 mg/kg), **Genz-644282** resulted in maintained complete responses in 6 out of 6 evaluable solid tumor models.[1]

Activity in Camptothecin-Resistant Models

A key advantage of **Genz-644282** is its efficacy against cell lines resistant to camptothecins. It has been shown to be effective against Top1 carrying N722S or N722A mutations, which confer resistance to camptothecin.[6] However, it does display cross-resistance in cell lines with the R364H Top1 mutation.[8][10]



Cell Line	Resistance Mechanism	Genz-644282 Activity	
TOP1 N722S/A mutants	Top1 mutation	Effective, overcomes resistance[6]	
DU145RC0.1	Top1 R364H mutation	Partial cross-resistance[2][8]	
CEM/C2	Not specified	Partial cross-resistance[2][8]	
KB31/KBV1	P-glycoprotein (ABCB1) overexpression	Limited cross-resistance[2]	

Experimental Protocols In Vitro Cell Viability Assay

Objective: To determine the concentration of **Genz-644282** that inhibits cell growth by 50% (IC50).

Methodology:

- Cell Plating: Human tumor cells are plated at a density of 4 x 10³ cells/well in 96-well plates containing RPMI medium supplemented with 5% FBS.[1]
- Compound Addition: After overnight incubation at 37°C and 5% CO₂, Genz-644282 is added at 12 different concentrations (ranging from 0.1 nM to 10 μM), with each concentration tested in triplicate.[1]
- Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]
- Viability Assessment: Cell viability is measured using the CellTiter-Glo Luminescent Cell
 Viability Assay.[1]
- Data Analysis: Luminescence is measured with a plate reader, and the data is used to calculate IC50 values.[1]

Human Tumor Xenograft Studies in Mice

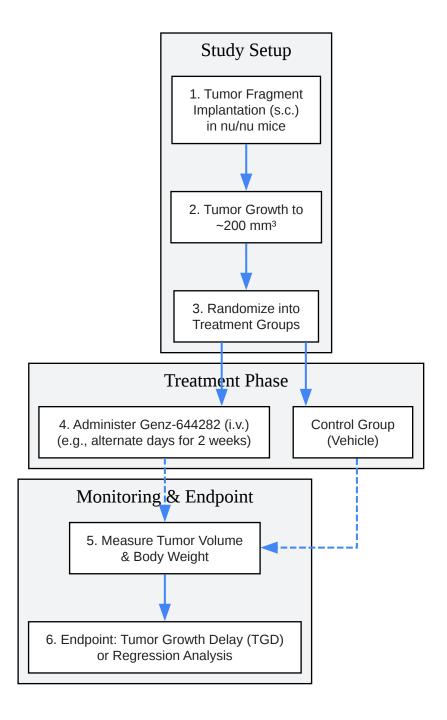


Objective: To evaluate the in vivo antitumor efficacy of Genz-644282.

Methodology:

- Tumor Implantation: Nu/nu mice are subcutaneously implanted with a 4 mm³ tumor fragment from a human cancer cell line.[1]
- Treatment Initiation: Treatments begin when the tumors reach an average volume of 200 mm³.[1]
- Compound Formulation: Genz-644282 is freshly prepared in M/6 lactate for injection.[1]
- Administration: Genz-644282 is administered intravenously (i.v.) at specified doses (e.g., 1, 1.7, 2, 2.7, or 4 mg/kg) on a schedule, typically on alternate days, three times per week for two weeks.[1]
- Monitoring: Tumor volume and mouse body weight are monitored regularly to assess efficacy and toxicity.
- Endpoint: The primary endpoint is tumor growth delay (TGD), defined as the difference in time for the tumors in the treated group to reach a predetermined size compared to the control group.





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Caption: Workflow for human tumor xenograft studies.

Conclusion

Genz-644282 is a promising, novel non-camptothecin topoisomerase I inhibitor. Its potent cytotoxic and in vivo antitumor activities, coupled with its efficacy in certain camptothecin-



resistant models, underscore its potential as a valuable candidate for cancer therapy. The compound's distinct chemical structure and mechanism of action may help overcome some of the clinical limitations associated with traditional camptothecin-based drugs.[8][10] Further clinical investigation is warranted to fully elucidate its therapeutic potential.

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